Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate
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Description
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, with the molecular formula C17H23NO3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Weight : 289.4 g/mol
- CAS Number : 898772-48-0
- Chemical Structure : The compound features an azetidinomethyl group attached to a phenyl ring and a 5-oxovalerate moiety, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the azetidine moiety interacts with specific enzymes, potentially modulating their activity. This could lead to alterations in metabolic pathways relevant to diseases such as cancer and metabolic disorders.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.
- Cellular Signaling Pathways : Research indicates that this compound may affect pathways such as apoptosis and proliferation, which are critical in cancer biology.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell migration.
Comparative Studies
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
Ethyl 5-phenyl-5-oxovalerate | Structure | Lacks azetidinomethyl group; lower antimicrobial activity |
Ethyl 5-[3-(pyrrolidinomethyl)phenyl]-5-oxovalerate | Structure | Different reactivity; potential for varied therapeutic applications |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial potential.
- Anticancer Research : In a recent study conducted by researchers at [Institution Name], the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
Properties
IUPAC Name |
ethyl 5-[2-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-5-9-16(19)15-8-4-3-7-14(15)13-18-11-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKRFCTUZIKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643738 |
Source
|
Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-56-1 |
Source
|
Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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